1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

regioselective alkylation process chemistry N1-substituted triazole

Essential for rizatriptan benzoate synthesis and impurity profiling. Its unique N1-regioselectivity (90:10) ensures high-yield reduction, while the para-nitro group enables electrochemical sensor applications. As the mandatory reference standard for genotoxic impurity testing, substitution is not an option for regulatory compliance. High purity (≥98%) minimizes downstream purification.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 119192-09-5
Cat. No. B052454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
CAS119192-09-5
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC=N2)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7H,5H2
InChIKeyNVRYCUYVBBCXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole (CAS 119192-09-5): Core Chemical Identity and Procurement Baseline


1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole (CAS 119192-09-5) is a solid triazole derivative with the molecular formula C₉H₈N₄O₂ and a molecular weight of 204.19 g/mol [1]. Characterized by a white to light yellow/orange crystalline powder appearance and a melting point range of 100–104 °C , this compound is widely recognized as a critical intermediate in the synthesis of the antimigraine drug rizatriptan benzoate [2]. Its structure, featuring a 4‑nitrophenylmethyl group attached to the N1 position of a 1,2,4‑triazole ring, imparts a distinctive electronic profile that influences both its synthetic utility and its analytical behavior [3].

Why In‑Class 1,2,4‑Triazole Analogs Cannot Simply Replace 1-[(4‑Nitrophenyl)methyl]‑1H‑1,2,4‑triazole in Regulated Synthesis and Analytical Workflows


Substituting 1-[(4‑nitrophenyl)methyl]-1H-1,2,4-triazole with a generic 1,2,4‑triazole analog—even one bearing a benzyl substituent—is not feasible in regulated pharmaceutical synthesis or impurity profiling workflows. The compound’s unique role as a designated genotoxic impurity standard in rizatriptan benzoate drug substance testing [1] mandates the use of this exact chemical entity for method validation and regulatory compliance. Furthermore, the regioselective alkylation that generates this specific N1‑substituted triazole produces a reproducible 90:10 isomeric ratio [2], a critical quality attribute that directly impacts downstream reduction yields and final API purity [3]. Any deviation in the electronic nature of the benzyl substituent—such as replacement with a non‑nitro or electron‑donating group—alters the reduction kinetics and selectivity, leading to process variability and potential batch failure. These factors collectively establish that no other in‑class compound can serve as a drop‑in replacement.

Quantitative Differentiation Evidence: How 1-[(4‑Nitrophenyl)methyl]-1H‑1,2,4‑triazole Outperforms Close Structural Analogs


Regioselective Synthesis of the 1‑Substituted Isomer Enables Process Consistency and High Yield

The alkylation of 1,2,4-triazole with 4‑nitrobenzyl halides yields a consistent 90:10 ratio of the 1‑alkylated (target) to 4‑alkylated isomers, regardless of the base used [1]. This high regioselectivity is a direct consequence of the 4‑nitrobenzyl electrophile’s electronic and steric properties. In contrast, benzyl halides lacking the para‑nitro group typically exhibit lower regioselectivity or require specialized conditions to achieve comparable N1‑selectivity, as documented in earlier triazole alkylation studies [2]. The 90:10 ratio ensures that subsequent reduction steps proceed with predictable efficiency, minimizing purification burden and improving overall process yield.

regioselective alkylation process chemistry N1-substituted triazole

Designated Genotoxic Impurity Standard in Rizatriptan Benzoate: Validated Analytical Methods Require This Exact Compound

1-(4-Nitrobenzyl)-1H-1,2,4-triazole (NBT) is officially designated as a potentially genotoxic impurity (PGI) in rizatriptan benzoate drug substance [1]. Validated LC‑MS/MS methods have been developed specifically for its quantification, achieving limits of detection (LOD) and quantification (LOQ) sufficient to meet regulatory thresholds [2]. For example, a sensitive LC‑MS/MS method reported an LOD of 0.05 ng/mL and an LOQ of 0.15 ng/mL for NBT in rizatriptan benzoate [3]. Substituting a different triazole analog in these analytical workflows is not permissible, as the method’s specificity and accuracy rely on the exact molecular weight, retention time, and fragmentation pattern of NBT. Regulatory filings (e.g., ANDAs, NDAs) that reference rizatriptan benzoate manufacturing processes explicitly require the use of NBT as a reference standard for impurity profiling.

genotoxic impurity pharmaceutical analysis LC-MS/MS

Superior Purity Specifications Drive Downstream Synthetic Efficiency and Reduce Impurity Carrying Risk

Commercially available 1-(4-nitrobenzyl)-1H-1,2,4-triazole from major suppliers such as TCI and Bidepharm consistently achieves purity specifications of ≥98.0% (GC) , with some vendors offering material at 98% or 99% purity . In contrast, many in‑class 1,2,4‑triazole analogs (e.g., 1-benzyl-1H-1,2,4-triazole, 1-(4-chlorobenzyl)-1H-1,2,4-triazole) are often supplied at lower purities (typically 95% or less) due to more challenging separation from their 4‑alkylated isomers or from residual starting materials [1]. Higher purity directly translates into higher yield in the subsequent hydrogenation step to the corresponding aniline intermediate [2], and reduces the risk of introducing new impurities that would require additional purification steps in the final API manufacturing process.

purity GC analysis quality control

Unique Metal‑Chelating Properties Enable Applications in Sensors and Materials Science

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole exhibits a demonstrated ability to form stable complexes with transition metal ions, particularly Cu(II), Zn(II), and Hg(II) [1]. This property has been exploited to develop selective sensors for metal ion detection [2]. While many triazole derivatives can coordinate metals, the presence of the para‑nitro group in this compound enhances the electron‑withdrawing character of the ligand, shifting the redox potential of the resulting metal complexes by an estimated 50‑100 mV compared to complexes formed with non‑nitro benzyl triazoles [3]. This electrochemical modulation is a quantifiable differentiation that can be leveraged in the design of electroactive materials and metal‑organic frameworks (MOFs).

metal complexation sensor development coordination chemistry

Optimal Scientific and Industrial Use Cases for 1-[(4‑Nitrophenyl)methyl]-1H‑1,2,4‑triazole Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Rizatriptan Benzoate Manufacturing

1-(4-Nitrobenzyl)-1H-1,2,4-triazole is the mandatory reference standard for the identification, quantification, and control of a potentially genotoxic impurity (PGI) in rizatriptan benzoate drug substance and drug product. Validated LC‑MS/MS methods rely on this exact compound for method development, validation, and routine batch release testing, achieving LODs as low as 0.05 ng/mL [1]. Substitution with any other triazole would invalidate the analytical method and compromise regulatory compliance. This scenario is directly supported by the quantitative differentiation evidence that this compound is the designated PGI in rizatriptan benzoate and that validated methods are specific to its molecular signature.

Key Synthetic Intermediate in the Commercial Production of Rizatriptan Benzoate

The compound serves as a critical intermediate in the most widely practiced synthetic route to rizatriptan benzoate, where it is hydrogenated to yield 1‑(4‑aminobenzyl)-1H-1,2,4‑triazole [2]. The consistent 90:10 regioselectivity observed during its preparation from 4‑nitrobenzyl halides and 1,2,4‑triazole [3] ensures that downstream reduction proceeds with high yield and minimal byproduct formation, a key process advantage over routes using less regioselective benzyl halides. This scenario is directly supported by the evidence that the compound’s unique regioselective synthesis leads to superior process consistency and yield.

Metal Ion Sensor Development and Electroactive Material Design

The compound’s ability to form stable complexes with Cu(II), Zn(II), and Hg(II) [4], coupled with an estimated 50‑100 mV anodic shift in redox potential due to the para‑nitro group [5], makes it a valuable ligand for constructing selective electrochemical sensors and redox‑active metal‑organic frameworks. Researchers seeking to fine‑tune the redox properties of triazole‑based materials can leverage this differentiation to achieve desired sensor sensitivity or catalytic activity. This scenario is directly supported by the evidence that the para‑nitro substituent modulates the electronic properties of the triazole ligand in a quantifiable manner.

High‑Purity Building Block for Advanced Heterocyclic Synthesis

Given its consistent commercial availability at ≥98.0% purity (GC) , this compound is an ideal starting material for the synthesis of more complex heterocyclic scaffolds, including those with potential antimicrobial, antifungal, or antitumor activities [6]. The high purity reduces the need for labor‑intensive purification after each synthetic step, thereby accelerating medicinal chemistry campaigns and lowering overall project costs. This scenario is directly supported by the evidence that the compound’s superior purity specifications provide a tangible advantage over lower‑purity analogs in multistep syntheses.

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